Fura 2-AM

描述

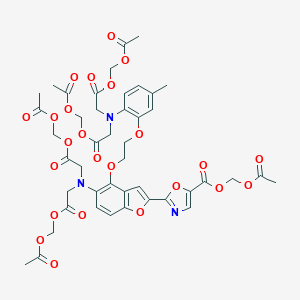

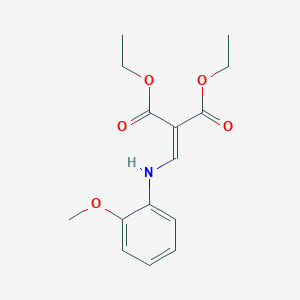

Fura 2-acetoxymethyl ester is a widely used fluorescent dye in biological research, particularly for calcium imaging. This compound is an acetoxymethyl ester derivative of the Fura-2 dye, designed to be cell-permeable. It is highly sensitive and specific for calcium ions, making it an invaluable tool for monitoring intracellular calcium levels with high temporal and spatial resolution .

作用机制

Target of Action

Fura 2-AM is a high-affinity, intracellular calcium indicator . Its primary target is intracellular free calcium ions (Ca2+) . Calcium ions play a pivotal role in various cellular processes, including cell growth and function .

Mode of Action

This compound is an acetoxymethyl (AM) ester form of Fura-2 . It crosses cell membranes and once inside the cell, the acetoxymethyl groups are removed by cellular esterases . This process regenerates Fura-2, the pentacarboxylate calcium indicator . Fura-2 then binds to free intracellular calcium ions . The binding of Fura-2 to calcium ions results in a shift in its excitation spectrum, allowing for the accurate measurement of intracellular calcium concentrations .

Biochemical Pathways

The binding of Fura-2 to calcium ions affects the calcium homeostasis within the cell . Calcium homeostasis is crucial for maintaining cell growth and function . Abnormalities in calcium mobilization and extrusion can lead to various heart diseases .

Pharmacokinetics

This compound is cell-permeant, allowing for noninvasive intracellular loading . Once inside the cell, it is rapidly metabolized by cytoplasmic esterases . The resulting active dye, Fura-2, binds to free intracellular calcium . Measurements of Fura-2 fluorescence can usually be made over a period of an hour without significant loss of fluorescence resulting from either leakage or bleaching .

Result of Action

Upon binding to calcium ions, this compound changes its excitation or emission spectra . This change allows for the accurate measurement of intracellular calcium concentrations . The ability to make ratio measurements with Fura-2 is an important property of this probe . It reduces the effects of uneven dye loading, leakage of dye, and photobleaching, as well as problems associated with measuring calcium in cells of unequal thickness .

Action Environment

The action of this compound is influenced by environmental factors such as pH, temperature, ionic strength, and viscosity of the cytosol . These factors can affect the dissociation constant (Kd) of Fura-2, thus influencing its binding to calcium ions . Therefore, great care should be taken when using this compound to measure intracellular calcium concentrations .

生化分析

Biochemical Properties

Fura 2-AM interacts with calcium ions (Ca²+) within the cell . It is rapidly metabolized by cytoplasmic esterases, leading to the active dye Fura 2 . The excitation spectrum of this compound shifts from 363 nm to 335 nm upon binding of the dye to calcium . This property allows for accurate measurements of intracellular calcium concentrations .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It allows for accurate measurement of intracellular calcium concentrations . The ratiometric readout minimizes the effects of photobleaching, leakage, uneven loading, and varying cell thicknesses in mixed populations, delivering more robust and reproducible results .

Molecular Mechanism

This compound crosses cell membranes and once inside the cell, the acetoxymethyl groups are removed by cellular esterases . This process regenerates Fura 2, the pentacarboxylate calcium indicator . The concentration of free intracellular Ca²+ is proportional to the ratio of fluorescence at 340/380 .

Temporal Effects in Laboratory Settings

Measurements of this compound fluorescence can usually be made over a period of an hour without significant loss of fluorescence resulting from either leakage or bleaching . The dye loading solution should be used within 2 hours of dye addition for best results .

Metabolic Pathways

This compound is involved in the calcium signaling pathway . It plays a crucial role in decoding and regulating the majority of the signaling pathways within the cell .

Transport and Distribution

This compound is transported into cells in a non-invasive manner . Once inside the cell, it is metabolized by cytoplasmic esterases to form Fura 2 .

Subcellular Localization

This compound is localized within the cytoplasm of the cell after it crosses the cell membrane

准备方法

Synthetic Routes and Reaction Conditions

Fura 2-acetoxymethyl ester is synthesized by esterifying the carboxyl groups of Fura-2 with acetoxymethyl groups. The reaction typically involves the use of acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction conditions are carefully controlled to ensure the complete esterification of the carboxyl groups, resulting in a compound that can easily penetrate cell membranes .

Industrial Production Methods

In industrial settings, the production of Fura 2-acetoxymethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The compound is then purified using techniques such as column chromatography and recrystallization to achieve the desired purity levels .

化学反应分析

Types of Reactions

Fura 2-acetoxymethyl ester primarily undergoes hydrolysis reactions once inside the cell. The acetoxymethyl ester groups are cleaved by intracellular esterases, converting the compound into its active form, Fura-2 .

Common Reagents and Conditions

The hydrolysis of Fura 2-acetoxymethyl ester is facilitated by the presence of esterases within the cell. These enzymes catalyze the cleavage of the ester bonds, resulting in the formation of Fura-2, which can then bind to calcium ions .

Major Products Formed

The major product formed from the hydrolysis of Fura 2-acetoxymethyl ester is Fura-2. This compound exhibits high affinity for calcium ions and undergoes a shift in its fluorescence properties upon binding to calcium, enabling the measurement of intracellular calcium levels .

科学研究应用

Fura 2-acetoxymethyl ester is extensively used in various fields of scientific research due to its ability to measure intracellular calcium levels accurately. Some of its key applications include:

Neuroscience: It is used to study synaptic transmission and neural network activities by tracking calcium dynamics in neurons.

Muscle Physiology: Researchers use it to investigate muscle contraction mechanisms by monitoring calcium flux within muscle cells.

Cell Signaling: The compound helps in understanding cell signaling pathways that involve calcium as a second messenger.

Pharmacology: It is employed in drug discovery and development to screen compounds that affect calcium signaling.

相似化合物的比较

Fura 2-acetoxymethyl ester is unique among calcium indicators due to its ratiometric measurement capability, which reduces artifacts and increases the accuracy of data obtained. Similar compounds include:

Fura-2 LR/AM: A leakage-resistant derivative with enhanced cell retention.

Fluo-3 AM: Another calcium indicator with different spectral properties.

Calcein AM: A non-ratiometric calcium indicator used for cell viability assays.

These compounds share similar applications but differ in their spectral properties and specific uses in research.

属性

IUPAC Name |

acetyloxymethyl 2-[5-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H47N3O24/c1-25-7-8-32(46(16-38(53)65-20-60-26(2)48)17-39(54)66-21-61-27(3)49)35(13-25)58-11-12-59-42-31-14-36(43-45-15-37(71-43)44(57)69-24-64-30(6)52)70-34(31)10-9-33(42)47(18-40(55)67-22-62-28(4)50)19-41(56)68-23-63-29(5)51/h7-10,13-15H,11-12,16-24H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBYGIDPBQOHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC3=C2C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H47N3O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1001.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108964-32-5 | |

| Record name | FURA-2-acetoxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108964325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

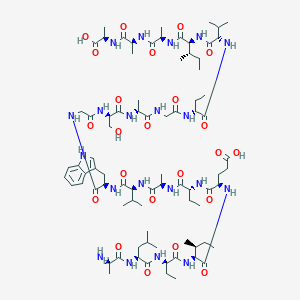

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)

![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)

![N,N-Bis(2-chloroethyl)-4-[[4-(dimethylamino)phenyl]azo]benzylamine](/img/structure/B21078.png)

![Imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B21080.png)